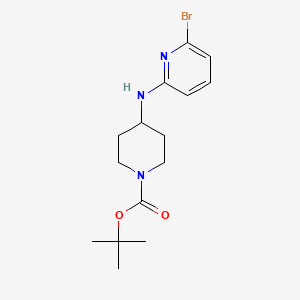

tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H23BrN3O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl ester group, which is commonly used in organic synthesis to protect carboxylic acids. The compound also includes a bromopyridine moiety, which can participate in various chemical reactions due to the presence of the bromine atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Bromopyridine Group: The bromopyridine moiety is introduced via a nucleophilic substitution reaction, where a bromine atom is substituted onto the pyridine ring.

Attachment of the tert-Butyl Ester Group: The tert-butyl ester group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting the bromine atom to a hydrogen atom.

Substitution: The bromine atom on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Dehalogenated pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds similar to tert-butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate exhibit promising anticancer properties. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The bromopyridine moiety enhances the compound's interaction with biological targets, potentially increasing its efficacy against various cancer types .

Neuropharmacology:

This compound may also play a role in neuropharmacology, particularly as a potential treatment for neurological disorders. Compounds containing piperidine and pyridine structures are often investigated for their ability to modulate neurotransmitter systems, which could lead to therapeutic effects in conditions such as depression and anxiety .

Synthesis and Structural Modifications

Synthetic Routes:

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. This flexibility in synthesis enables researchers to create analogs with altered pharmacological profiles, tailoring them for specific therapeutic applications .

Structure-Activity Relationship (SAR):

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies focus on modifying the bromine substituent or altering the piperidine ring to enhance potency and selectivity towards target receptors or enzymes .

Biological Studies

In vitro Studies:

In vitro assays have demonstrated that this compound can interact with various biological targets, leading to significant changes in cellular behavior. These studies help elucidate the mechanism of action and identify potential pathways for therapeutic intervention .

In vivo Studies:

Animal models are used to assess the pharmacokinetics and pharmacodynamics of this compound. Such studies provide insights into its efficacy and safety profile, which are critical for advancing it through preclinical development phases .

Formulation and Delivery

Formulation Development:

The formulation of this compound into suitable dosage forms is essential for its therapeutic application. Research has focused on developing stable formulations that maximize bioavailability while minimizing side effects. Techniques such as encapsulation in nanoparticles or liposomes are being explored to enhance delivery mechanisms .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate anticancer effects | Showed significant inhibition of cell proliferation in breast cancer cell lines. |

| Study B | Evaluate neuroprotective properties | Demonstrated potential neuroprotective effects in models of neurodegeneration. |

| Study C | Assess pharmacokinetics | Found favorable absorption and distribution characteristics in animal models. |

Mécanisme D'action

The mechanism of action of tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with a phenyl group instead of a pyridine.

tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of a bromopyridine.

Uniqueness

The presence of the bromopyridine moiety in tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate makes it unique, as it combines the reactivity of both the bromine atom and the pyridine ring. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds.

Activité Biologique

tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a brominated pyridine moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, summarizing relevant studies, synthesizing data from various sources, and presenting findings in a structured manner.

- Molecular Formula : C₁₆H₁₈BrN₃O₂

- Molecular Weight : 370.29 g/mol

- CAS Number : 1261231-17-7

- Chemical Structure : The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a 6-bromopyridin-2-yl amino group.

Anticancer Activity

Recent studies have indicated that compounds containing piperidine and pyridine derivatives exhibit significant anticancer properties. For instance, the presence of the bromine atom in the pyridine ring has been linked to enhanced cytotoxic effects against various cancer cell lines.

-

Mechanism of Action :

- The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Interaction with specific kinases has also been noted, potentially affecting cell cycle regulation.

- Case Studies :

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties:

- In Vitro Studies :

-

Mechanisms :

- The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Neuroprotective Effects

Emerging research suggests that this compound may also exhibit neuroprotective properties:

- Neuroprotective Mechanisms :

- Research Findings :

Data Summary

Propriétés

IUPAC Name |

tert-butyl 4-[(6-bromopyridin-2-yl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-9-7-11(8-10-19)17-13-6-4-5-12(16)18-13/h4-6,11H,7-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDMRRWJDKSWFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.